1-[3-(2-Ethylpyrazol-3-yl)oxy-5-[(3-hydroxy-3-methylcyclobutyl)methyl]pyridin-2-yl]-3-methylurea
1-[3-(2-Ethylpyrazol-3-yl)oxy-5-[(3-hydroxy-3-methylcyclobutyl)methyl]pyridin-2-yl]-3-methylurea
AM-9514 is a novel, potent Glucokinase (GK) activator. AM-9514 showed a favorable combination of in vitro potency, enzyme kinetic properties, acceptable pharmacokinetic profiles in preclinical species, and robust efficacy in a rodent PD model. Glucokinase (GK) activators represent a class of type 2 diabetes therapeutics actively pursued due to the central role that GK plays in regulating glucose homeostasis.
Brand Name:
Vulcanchem
CAS No.:
1442677-18-0
VCID:
VC0518298
InChI:
InChI=1S/C18H25N5O3/c1-4-23-15(5-6-21-23)26-14-8-12(7-13-9-18(2,25)10-13)11-20-16(14)22-17(24)19-3/h5-6,8,11,13,25H,4,7,9-10H2,1-3H3,(H2,19,20,22,24)
SMILES:
CCN1C(=CC=N1)OC2=C(N=CC(=C2)CC3CC(C3)(C)O)NC(=O)NC
Molecular Formula:
C18H25N5O3
Molecular Weight:
359.43
1-[3-(2-Ethylpyrazol-3-yl)oxy-5-[(3-hydroxy-3-methylcyclobutyl)methyl]pyridin-2-yl]-3-methylurea
CAS No.: 1442677-18-0
Cat. No.: VC0518298
Molecular Formula: C18H25N5O3
Molecular Weight: 359.43
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | AM-9514 is a novel, potent Glucokinase (GK) activator. AM-9514 showed a favorable combination of in vitro potency, enzyme kinetic properties, acceptable pharmacokinetic profiles in preclinical species, and robust efficacy in a rodent PD model. Glucokinase (GK) activators represent a class of type 2 diabetes therapeutics actively pursued due to the central role that GK plays in regulating glucose homeostasis. |
|---|---|
| CAS No. | 1442677-18-0 |
| Molecular Formula | C18H25N5O3 |
| Molecular Weight | 359.43 |
| IUPAC Name | 1-[3-(2-ethylpyrazol-3-yl)oxy-5-[(3-hydroxy-3-methylcyclobutyl)methyl]pyridin-2-yl]-3-methylurea |
| Standard InChI | InChI=1S/C18H25N5O3/c1-4-23-15(5-6-21-23)26-14-8-12(7-13-9-18(2,25)10-13)11-20-16(14)22-17(24)19-3/h5-6,8,11,13,25H,4,7,9-10H2,1-3H3,(H2,19,20,22,24) |
| Standard InChI Key | AZHFAXGDRCIDKF-KTXOBNNYSA-N |
| SMILES | CCN1C(=CC=N1)OC2=C(N=CC(=C2)CC3CC(C3)(C)O)NC(=O)NC |
| Appearance | Solid powder |
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